(3-Boc-amino-4-methylphenyl)boronic acid

カタログ番号 B1336024

CAS番号:

850568-81-9

分子量: 251.09 g/mol

InChIキー: RUPLVISWFCBMCR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

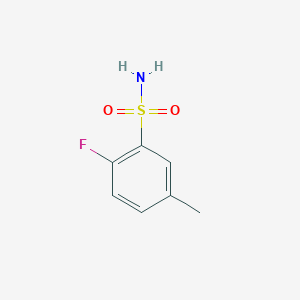

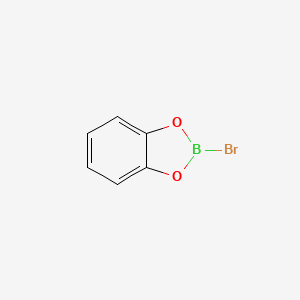

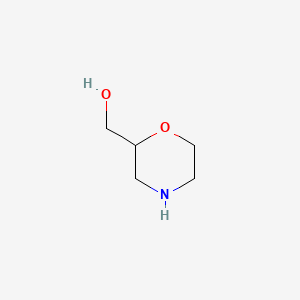

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .科学的研究の応用

- Field : Chemistry

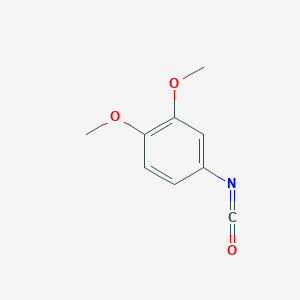

- Application Summary : Boronic acids, including “(3-Boc-amino-4-methylphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

- Field : Organic Chemistry

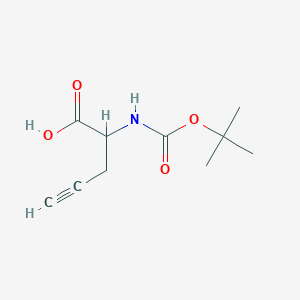

- Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This protocol is carried out in catalyst and solvent-free media under mild reaction conditions . It does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Sensing Applications

BOC Protection of Amines

- Field : Organic Chemistry

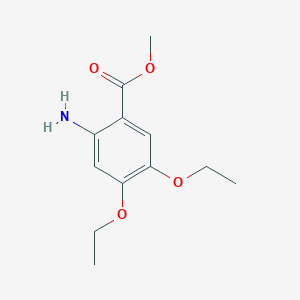

- Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of heteroaryl C-glycosides . This involves the use of a Ru-catalyzed C-H activation/annulation strategy .

- Methods of Application : The reactions tolerate various saccharide donors and enable stereoselective synthesis of heterocyclic C-glycosides . This strategy and method is well applicable to large-scale reaction and late-stage modification of structurally complex natural products .

- Results or Outcomes : The versatile heteroarene C-glycosides have been synthesized using this strategy .

- Field : Chemistry

- Application Summary : The chemical properties of “(3-Boc-amino-4-methylphenyl)boronic acid” make it useful in various chemical reactions .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .

Synthesis of Heteroaryl C-Glycosides

Chemical Properties

- Field : Materials Science

- Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of amine-functionalized metal–organic frameworks (MOFs) . These MOFs have attracted much attention mainly for CO2 capture .

- Methods of Application : The synthesis of these MOFs involves a Ru-catalyzed C-H activation/annulation strategy . This strategy is well applicable to large-scale reaction and late-stage modification of structurally complex natural products .

- Results or Outcomes : The versatile heteroarene C-glycosides have been synthesized using this strategy .

- Field : Biomedical Applications

- Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of highly branched polymers based on poly(amino acid)s . These polymers have been studied for more than 40 years for the delivery of genes and drugs .

- Methods of Application : The synthesis of these polymers involves a variety of methods, including in situ synthesis, post-modification, and physical impregnation .

- Results or Outcomes : Despite extensive research, these polymers have not translated in large scale into the clinic except for promising antiviral applications that have been commercialized .

Amine-functionalized Metal–Organic Frameworks

Highly Branched Polymers Based on Poly(amino acid)s

Safety And Hazards

特性

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-4-methylphenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

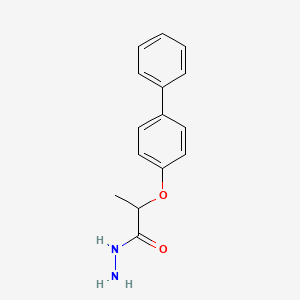

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

587852-93-5

[2,2'-Bipyridine]-6,6'-dicarbonitrile

4411-83-0

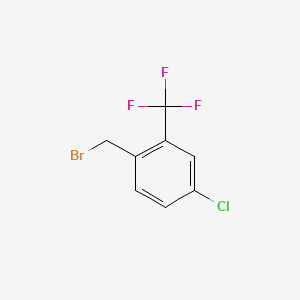

4-Chloro-2-(trifluoromethyl)benzyl bromide

886496-75-9

Morpholin-2-ylmethanol

103003-01-6

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)